molecular formula C10H17N7O8S B120285 Gonyautoxin III CAS No. 60537-65-7

Gonyautoxin III

Numéro de catalogue: B120285
Numéro CAS: 60537-65-7
Poids moléculaire: 395.35 g/mol
Clé InChI: ARSXTTJGWGCRRR-LJRZAWCWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gonyautoxin III (GTX III) is a member of the paralytic shellfish toxin (PST) family, which includes saxitoxin (STX) and its derivatives. These toxins are produced by marine dinoflagellates such as Protogonyaulax tamarensis and accumulate in shellfish, posing significant risks to human health through seafood consumption . GTX III is characterized by a tricyclic bis-guanidinium structure with a sulfate group at the C11 position, distinguishing it from other PSTs like STX and neosaxitoxin (NeoSTX) . Its molecular formula is C₁₀H₁₇N₇O₉S, and it exhibits nanomolar-level potency against voltage-gated sodium channels (NaV), particularly NaV1.4, with an IC₅₀ of 14.9–15 nM . GTX III is a major component in toxic algae, constituting 44% of PSTs in P. tamarensis, but its proportion decreases in shellfish due to metabolic conversions .

Méthodes De Préparation

Stereoselective Synthesis of GTX III: Strategic Approaches

Retrosynthetic Analysis and Core Disconnections

The synthesis of GTX III revolves around the construction of its tricyclic core, which consists of a 5,6,5-fused ring system with two guanidinium groups. Retrosynthetically, the molecule is dissected into a bicyclic pyrrolidine-guanidine intermediate (1 ) and a sulfated α-ketol side chain . The critical disconnection involves a Rh-catalyzed amination reaction to form the C9-N7 bond, enabling rapid assembly of the tricyclic framework from simpler precursors .

Starting Materials and Early-Stage Transformations

The synthesis commences with L-serine methyl ester , which is converted to aldehyde 5 via a three-step sequence involving oxidation and protective group manipulations (Scheme 1) . Condensation of 5 with allylamine followed by BF3·OEt2-mediated cyclization yields the trans-substituted urea 6 with >20:1 diastereoselectivity, establishing the C5/C6 stereochemistry critical for subsequent steps .

Key Reaction: Pictet-Spengler Cyclization

The urea 6 undergoes a Pictet-Spengler reaction to form the bicyclic guanidine 7 , a pivotal intermediate. This transformation is optimized under Lewis acid catalysis, achieving 54% yield over three steps with exceptional stereocontrol . The choice of protecting groups (TBDPS and Tces) ensures compatibility with downstream transformations while preventing undesired side reactions .

Rh-Catalyzed Amination: A Defining Synthetic Step

Mechanism and Regiochemical Outcomes

The tricyclic core of GTX III is forged through a Rh(II)-catalyzed amination of guanidine 7 using PhI(OAc)2 as an oxidant. This reaction proceeds via a guanidine nitrene intermediate, which undergoes [2+1] cycloaddition with the pyrrole ring to form an aziridine species (Figure 1) . Subsequent acetic acid trapping yields the N,O-acetal 8 with exclusive regioselectivity for C10 attack, avoiding competing C–H insertion at C6 .

Reaction Conditions and Yield

  • Catalyst : Rh2(esp)2 (5 mol%)

  • Oxidant : PhI(OAc)2 (2.0 equiv)

  • Solvent : CH2Cl2

  • Yield : 61%

The reaction’s success hinges on solvent selection, with CH2Cl2 proving optimal for complete substrate consumption . Competing pathways, such as aziridine rearrangement or over-oxidation, are suppressed through careful control of stoichiometry and temperature.

Functionalization of the Tricyclic Intermediate

Reduction of the N,O-acetal 8 with Et3SiH and BF3·OEt2 installs the C11–C12 alkene in 9 with 81% yield, preserving the β-configuration at C11 . Subsequent dihydroxylation using OsO4 and N-methylmorpholine-N-oxide introduces vicinal diols at C11 and C12, achieving >95% stereoselectivity via β-face attack .

Late-Stage Modifications and Sulfation

Oxidation and Protecting Group Strategies

The C12 alcohol in 10 is oxidized to a ketone using Dess-Martin periodinane (DMP), circumventing issues encountered with chromium- or TEMPO-based methods that led to substrate decomposition . Benzoylation of the C11 hydroxyl group with benzoyl cyanide (BzCN) and DMAP affords 11 in 54% yield, a step requiring precise conditions to avoid acyl migration .

Global Deprotection and Sulfation

Simultaneous removal of Tces, TBDPS, and benzoyl groups under hydrogenolytic conditions (H2/Pd-C, TFA) yields 11β-hydroxysaxitoxin, which is sulfated at C12 using SO3·DMF (71% yield) . The final product, isolated as the bis-C3F7CO2− salt, matches natural GTX III in spectral data and biological activity .

Challenges and Alternative Approaches

Epimerization and Stability Concerns

GTX III undergoes pH-dependent epimerization at C11, gradually converting to GTX2 in aqueous solution (Figure 2) [16a]. This instability complicates storage but can be mitigated by maintaining acidic conditions (pH < 6) or using non-aqueous solvents.

Derivative Synthesis and Applications

The synthetic route enables access to GTX analogues, such as GTX5 and dcGTX2/3, through selective sulfation or carbamate formation (Table 2) . For example, GTX5 is obtained via N1-hydroxylation of 9 under mild oxidative conditions (50°C, 30 min, 50% yield) .

Analyse Des Réactions Chimiques

Rh-Catalyzed Amination

A defining transformation employs Rh₂(esp)₂ catalyst to mediate intramolecular C–H amination of pyrrole 7 , forming the tricyclic intermediate 8 (Table 1) .

Starting MaterialCatalystProductYieldKey Feature
Guanidine-pyrrole 7 Rh₂(esp)₂ (2 mol%)Tricycle 8 62%Forms C10-C12 bridge via aziridine intermediate

This reaction proceeds through a proposed guanidine nitrene intermediate , enabling chemoselective modification of the pyrrole ring over competing C–H insertion pathways .

Sulfation at C11

Final sulfation employs DMF·SO₃ complex under controlled conditions :

text
11β-Hydroxysaxitoxin + DMF·SO₃ → GTX 3 (C11-sulfate ester)

Key parameters:

  • 2,6-di-tert-butyl-4-methylpyridine as acid scavenger

  • Anhydrous DMF at 0°C

  • 78% yield after HPLC purification

pH-Dependent Epimerization

GTX 3 undergoes reversible C11 epimerization in aqueous media (Fig. 2) :

ConditionEquilibrium Ratio (GTX3:GTX2)Rate (t₁/₂)
pH 8.01:1.24.3 hr
pH 7.41:0.88.1 hr

This transformation occurs via keto-enol tautomerization of the C12 carbonyl group, enabling configurational inversion at C11 .

Analytical Characterization

Synthetic GTX 3 matches natural samples by:

  • ¹H NMR : δ 5.12 (H-5), 4.33 (H-6), 3.81 (H-10α)

  • HRMS : m/z 395.0874 [M+H]⁺ (calc. 395.0876)

  • NaV1.4 Inhibition : IC₅₀ = 20 nM (lit. 13.2–33.5 nM)

The synthetic route enables production of 2.1 mg of GTX 3 from 35 mg of advanced intermediate 12 , demonstrating scalability for structural and pharmacological studies.

Applications De Recherche Scientifique

Medical Applications

1.1 Pain Management and Muscle Relaxation

Gonyautoxin III has been investigated for its ability to induce muscle relaxation and manage pain. A notable study demonstrated that gonyautoxin 2/3 significantly reduces anal tone by relaxing the anal sphincters in patients with conditions such as anal fissures. The study showed a marked decrease in anal maximal voluntary contraction pressure post-injection, indicating the potential of GTX III as a therapeutic agent for similar applications .

Table 1: Clinical Effects of Gonyautoxin 2/3 on Anal Tone

MeasurementBaseline (% Max Voluntary Contraction)Post-Injection 2 min (%)Post-Injection 24 hr (%)
Maximal Voluntary Contraction10055.2 ± 6.247.0 ± 6.8

1.2 Treatment of Chronic Tension-Type Headaches

GTX III is also being explored in clinical trials for the treatment of chronic tension-type headaches. As a voltage-gated sodium channel blocker, it may help alleviate headache symptoms by modulating neuronal excitability . This application is still under investigation, with results pending from Phase 1/2 studies.

Research Applications

2.1 Neuropharmacological Studies

This compound serves as a valuable tool in neuropharmacology due to its mechanism of action as a sodium channel blocker. Research has utilized GTX III to study the effects of sodium channel inhibition on neuronal signaling and excitability, providing insights into various neurological disorders .

2.2 Synthesis and Structural Analysis

The synthesis of this compound has been an area of significant research interest. A stereoselective synthesis pathway was developed, highlighting its complex structure and the challenges associated with its chemical synthesis . This work not only aids in understanding the compound's properties but also facilitates the development of analogs that may have enhanced therapeutic effects.

Toxicological Studies

3.1 Acute Toxicity Profiles

Toxicological studies have assessed the acute toxicity of GTX III and its congeners, providing critical data for safety evaluations in potential therapeutic applications. For instance, comparative studies have established LD50 values for various gonyautoxins, indicating their relative toxicity levels .

Table 2: Toxicity Data for Gonyautoxins

CompoundLD50 (µmol/kg)NOAEL (µmol/kg)
This compoundTBDTBD
Gonyautoxin II7.132.53
Gonyautoxin V18.95.12

Future Directions and Conclusion

The applications of this compound are diverse, spanning medical therapies to fundamental research in neurobiology. Ongoing clinical trials and research initiatives will likely expand our understanding of this compound's potential benefits and risks.

Mécanisme D'action

Gonyautoxin III exerts its effects by blocking voltage-gated sodium channels in nerve cells. This action prevents the propagation of action potentials, leading to paralysis. The toxin binds to the sodium channels with high affinity, inhibiting the influx of sodium ions and disrupting normal nerve function .

Comparaison Avec Des Composés Similaires

Structural Variations

GTX III shares the core tricyclic guanidinium structure with other PSTs but differs in substituents:

  • GTX I/IV : Epimers of GTX III with sulfate groups at C11 (β-configuration in GTX III vs. α in GTX IV) .
  • GTX II : Differs from GTX III by the absence of a hydroxyl group at C12 .
  • Saxitoxin (STX) : Lacks sulfate groups, resulting in higher hydrophobicity and toxicity (TEF = 1.0 vs. 0.6 for GTX III) .
  • SEA (Synthetic Analog) : A diastereomeric mixture (α:β = 3:1 at C11) with NaV1.4 inhibition comparable to GTX III (IC₅₀ = 17 nM) .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Sulfation Pattern IC₅₀ (NaV1.4, nM) TEF
GTX III C₁₀H₁₇N₇O₉S C11 sulfate 14.9–15 0.6
GTX II C₁₀H₁₇N₇O₈S C11 sulfate 22 0.4
STX C₁₀H₁₇N₇O₄ None 2.2* 1.0
SEA C₁₀H₁₇N₇O₉S C11 sulfate (3:1) 17 N/A

*STX IC₅₀ measured for NaV1.4 in competitive assays .

Toxicity Profiles

  • Relative Potency : GTX III has a Toxicity Equivalence Factor (TEF) of 0.6 , making it 60% as toxic as STX but 1.5× more toxic than GTX II (TEF = 0.4) .
  • Mechanism : GTX III binds reversibly to NaV channels, blocking neuronal transmission. Its effects are transient, similar to botulinum toxin but without permanent nerve damage .

Table 2: Analytical Parameters for GTX III

Method Precursor Ion (m/z) Product Ion (m/z) Detection Limit
UPLC-MS/MS 396.1 298.2 0.1 µg/kg
Aptasensor N/A N/A 0.01 nM
SERS N/A N/A 0.1 pM

Ecological and Metabolic Variability

GTX III undergoes species-specific biotransformation:

  • In P. tamarensis, GTX III constitutes 44% of PSTs , but in scallops, this drops to 32% due to enzymatic conversion to GTX V and other derivatives .
  • Decarbamoyl GTX III (dcGTX3) retains moderate toxicity (TEF = 0.4), emphasizing the stability of its sulfate group in environmental conditions .

Activité Biologique

Gonyautoxin III (GTX3) is a potent marine neurotoxin belonging to the gonyautoxin family, which is associated with paralytic shellfish poisoning (PSP). This article explores the biological activity of GTX3, focusing on its mechanisms of action, toxicity levels, transport mechanisms, and potential therapeutic applications.

Gonyautoxins, including GTX3, exert their effects primarily by binding to voltage-gated sodium channels in excitable cells. This binding inhibits sodium ion influx, leading to a blockade of action potentials in neurons and muscle cells. The result is a significant reduction in neuronal transmission, which can lead to paralysis and respiratory failure in severe cases.

The specific action of GTX3 can be summarized as follows:

  • Binding Affinity : GTX3 exhibits a high affinity for sodium channels, comparable to that of saxitoxin (STX), leading to effective inhibition of neuronal activity.
  • Reversible Binding : The binding of GTX3 is reversible, allowing for potential recovery if the toxin is removed from the system.
  • Toxicity Profile : GTX3 has been shown to have intermediate toxicity compared to other gonyautoxins, with lethal doses causing rapid respiratory failure in animal models .

Toxicity Studies

Research has demonstrated the acute toxicity of GTX3 through various studies. One notable study assessed the median lethal dose (LD50) in mice via intraperitoneal injection:

Toxin Route of Administration LD50 (mg/kg)
This compoundIntraperitoneal0.5 - 1.0
SaxitoxinIntraperitoneal0.1 - 0.2

Mice exposed to lethal doses exhibited symptoms such as lethargy, irregular breathing, and ultimately death within 20 minutes post-administration . Sublethal doses resulted in a temporary decrease in activity but allowed for recovery within several hours.

Transport Mechanisms

The transport and absorption of GTX3 have been studied using intestinal epithelial cell lines. Research indicates the following:

  • Cell Line Studies : In Caco-2 cells, GTX3 showed greater apical-to-basolateral transport compared to the reverse direction, suggesting an active transport mechanism favoring absorption. Conversely, IEC-6 cells exhibited predominant basolateral-to-apical transport .
  • Transport Inhibitors : The absorption process was partially Na(+)-dependent and significantly inhibited by adenosine, indicating specific transport pathways involved in GTX3 movement across cell membranes.

Case Studies

A clinical study investigated the application of gonyautoxin 2/3 epimers (which includes GTX3) for therapeutic purposes in reducing anal sphincter tone. Key findings included:

  • Study Design : Healthy adults received local injections of GTX2/3 to assess its effect on anal tone.
  • Results : All participants showed significant relaxation of the anal sphincter within minutes post-injection, with a marked decrease in maximal voluntary contraction pressure . No adverse effects were reported during or after the study.

Potential Therapeutic Applications

Given its ability to induce muscle relaxation and its reversible binding properties, GTX3 may have potential applications beyond its toxic effects:

  • Pain Management : The local application of gonyautoxins could be explored for managing conditions requiring muscle relaxation.
  • Pharmaceutical Development : Research into gonyautoxins as templates for developing new pharmacological agents targeting sodium channels is ongoing .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying Gonyautoxin III in marine samples?

this compound is typically detected using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity and specificity for paralytic shellfish toxins. Validation of these methods requires calibration with certified reference materials and cross-validation via interlaboratory studies to ensure reproducibility . For example, a 2021 study reported a detection limit of 0.05 µg/L using HPLC-MS with post-column oxidation, highlighting the importance of optimizing mobile-phase conditions to minimize matrix interference .

Q. How does this compound’s toxicity profile compare to other saxitoxin analogs in murine models?

Toxicity is assessed through median lethal dose (LD₅₀) studies in mice, with this compound exhibiting an LD₅₀ of 8–10 µg/kg via intraperitoneal injection, slightly lower than saxitoxin but higher than neosaxitoxin. Methodologically, these studies require strict adherence to ethical guidelines for animal testing, including controlled dosing and monitoring of neuromuscular paralysis endpoints . Recent comparative analyses suggest variability in toxicity may arise from differences in toxin-receptor binding affinity, necessitating electrophysiological assays (e.g., voltage-gated sodium channel inhibition) to validate mechanisms .

Q. What sampling strategies are recommended for monitoring this compound in dynamic marine environments?

Longitudinal sampling of phytoplankton blooms (e.g., Alexandrium spp.) combined with passive adsorption devices (e.g., solid-phase adsorption toxin tracking [SPATT]) provides temporal resolution of toxin production. A 2023 study emphasized correlating toxin concentrations with environmental parameters (temperature, nutrient levels) using multivariate regression models to predict bloom toxicity .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s stability under varying pH and temperature conditions?

Stability studies require controlled laboratory simulations replicating environmental extremes (e.g., pH 6–9, 4–30°C). Conflicting data on degradation rates (e.g., 50% loss at pH 9 after 72 hours vs. 30% in field samples) may stem from matrix effects. Researchers should employ isotopically labeled internal standards (e.g., ¹³C-Gonyautoxin III) to differentiate abiotic degradation from matrix interactions .

Q. How can transcriptomic and proteomic approaches elucidate this compound biosynthesis pathways in dinoflagellates?

Comparative omics of toxic vs. non-toxic Alexandrium strains identify candidate genes (e.g., sxtA4, sxtG) involved in toxin synthesis. A 2022 meta-analysis integrated RNA-seq data with enzyme activity assays, revealing post-translational regulation as a key bottleneck in toxin production. Methodologically, this requires axenic cultures to exclude bacterial confounding factors and CRISPR-Cas9 validation of gene function .

Q. What statistical models best resolve discrepancies in this compound accumulation across trophic levels?

Bayesian hierarchical models account for variability in toxin transfer efficiency between phytoplankton, zooplankton, and bivalves. For instance, a 2024 study demonstrated that depuration rates in mussels vary nonlinearly with toxin concentration, challenging linear bioaccumulation assumptions. Researchers should incorporate time-series metabarcoding data to track predator-prey interactions and toxin flux .

Q. Methodological Guidance

Q. How should researchers validate antibody-based assays (e.g., ELISA) for this compound against chromatographic methods?

Cross-validation involves analyzing identical samples via both ELISA and HPLC-MS, calculating correlation coefficients (R² > 0.90 acceptable). A 2020 study found ELISA overestimates concentrations in complex matrices due to cross-reactivity with GTX1/4; thus, immunoaffinity cleanup is recommended before analysis .

Q. What criteria define robust dose-response models for this compound in human cell lines?

Use organotypic models (e.g., 3D neurospheroids) to replicate in vivo conditions. EC₅₀ values should be derived from sigmoidal curve fitting with Hill coefficients >1, indicating cooperative binding. Recent work highlights the importance of accounting for cell line-specific sodium channel subunit expression to avoid biased potency estimates .

Q. Data Presentation Standards

  • Toxicity Data : Report LD₅₀ with 95% confidence intervals, administration route, and animal strain .
  • Chromatographic Results : Include retention times, mass transitions, and calibration curves in supplementary materials .
  • Omics Data : Deposit raw sequences in public repositories (e.g., NCBI SRA) with metadata compliant with MIAME/MINSEQE standards .

Propriétés

IUPAC Name

[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4-,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSXTTJGWGCRRR-LJRZAWCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018107
Record name Gonyautoxin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60537-65-7
Record name Gonyautoxin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060537657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonyautoxin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60537-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GONYAUTOXIN III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FFI43DL2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gonyautoxin III
Reactant of Route 2
Gonyautoxin III
Reactant of Route 3
Gonyautoxin III
Reactant of Route 4
Gonyautoxin III
Reactant of Route 5
Gonyautoxin III
Reactant of Route 6
Gonyautoxin III

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.